An In-Depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
An In-Depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
A Note on Nomenclature: This guide focuses on the chemical intermediate identified by CAS Number 72537-17-8 . While the topic requested was "5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine," comprehensive database searches have confirmed that the correct and universally recognized IUPAC name for this CAS number is 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine . This document will proceed using the correct nomenclature for scientific accuracy.
Introduction: A Cornerstone Building Block in Modern Chemistry
In the landscape of advanced chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, fluorinated building blocks are indispensable tools. Among these, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine stands out as a highly versatile and valuable intermediate.[1] Its strategic arrangement of three distinct halogen-containing functional groups on a pyridine scaffold—a chloro group, a fluoro group, and a potent trifluoromethyl (TFM) group—provides a unique combination of reactivity, stability, and physicochemical properties.
The trifluoromethyl group is a bioisostere for a methyl group but with significantly higher electronegativity, which can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The chlorine and fluorine atoms on the pyridine ring serve as versatile synthetic handles, allowing for selective, regiocontrolled reactions such as nucleophilic aromatic substitution (SNAr), cross-coupling, and metallation. This multi-functional nature makes 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine a sought-after precursor for constructing complex, high-value molecules.[3][4] This guide provides an in-depth analysis of its properties, synthesis, applications, and handling for professionals in research and development.
Physicochemical & Structural Identification
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in synthesis. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a colorless to light-colored liquid at room temperature, characterized by the properties summarized below.
| Property | Value | Source(s) |
| CAS Number | 72537-17-8 | [5][6] |
| Molecular Formula | C₆H₂ClF₄N | [5][6] |
| Molecular Weight | 199.53 g/mol | [5][7] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Melting Point | 16-20 °C (lit.) | [5][8] |
| Boiling Point | 50-55 °C at 11 mmHg (lit.) | [5][8] |
| Density | 1.524 g/mL at 25 °C (lit.) | [5][8] |
| Refractive Index (n20/D) | 1.433 (lit.) | [5][8] |
| SMILES String | Fc1ncc(cc1Cl)C(F)(F)F | [5] |
| InChI Key | GDSROTVTTLUHCO-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing Insights
The industrial production of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and related compounds relies heavily on halogen exchange (Halex) reactions, starting from more readily available polychlorinated precursors. The most common pathway involves the fluorination of a trichloromethylpyridine derivative.[4][9]
Core Synthetic Strategy: Halogen Exchange
The primary method involves a two-stage halogen exchange on a precursor like 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Trifluoromethylation: The -CCl₃ group is converted to a -CF₃ group using a fluorinating agent, typically anhydrous hydrogen fluoride (HF).
-
Ring Fluorination: A chlorine atom on the pyridine ring (at the C2 position) is selectively exchanged for a fluorine atom.
A patented method describes preparing the target compound by reacting 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride in the liquid phase without a catalyst at high temperatures and pressures.[10] An alternative approach involves the fluorination of 2,3-dichloro-5-trifluoromethylpyridine using fluoride salts like CsF or KF in a polar aprotic solvent.[8]
Caption: General synthetic workflow for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
Experimental Protocol: Nucleophilic Fluorination
The following protocol is a representative example based on established methodologies for selective nucleophilic substitution on chloropyridines.[8]
Objective: To synthesize 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Cesium fluoride (CsF) or Spray-dried Potassium Fluoride (KF) (1.5 - 2.5 eq)
-
Anhydrous dimethyl sulfoxide (DMSO) or Sulfolane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, thermometer, magnetic stirrer)
Procedure:
-
Inert Atmosphere: Assemble a multi-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet. Purge the system with inert gas.
-
Charge Reagents: To the flask, add anhydrous DMSO, 2,3-dichloro-5-(trifluoromethyl)pyridine, and cesium fluoride.
-
Causality Note: A polar aprotic solvent like DMSO is crucial. It effectively solvates the cation (Cs⁺) while leaving the fluoride anion (F⁻) highly reactive and nucleophilic. Cesium fluoride is often preferred over other alkali fluorides due to its higher solubility and reactivity.
-
-
Reaction Conditions: Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Causality Note: Elevated temperatures are required to overcome the activation energy for the SNAr reaction. The C2 position is the most activated site for nucleophilic attack due to the electron-withdrawing effects of both the ring nitrogen and the adjacent C3-chloro substituent.
-
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield high-purity 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.[11]
Applications in Drug Discovery and Agrochemicals
The unique substitution pattern of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine makes it a valuable precursor for a wide range of biologically active molecules.[9]
Role as a Key Synthetic Intermediate
The reactivity of the C2-fluoro and C3-chloro positions can be selectively exploited. The C2-F bond is highly susceptible to displacement by N-, O-, and S-nucleophiles via SNAr reaction, while the C3-Cl bond can be functionalized using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This differential reactivity allows for stepwise and controlled elaboration of the pyridine core.
This compound is a key intermediate in the synthesis of novel fungicides and herbicides.[3][11] For example, it is a precursor to the fungicide Fluopyram, where the pyridine core is central to the molecule's efficacy.
Caption: Role as a versatile intermediate in multi-step synthesis.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is critical. It is classified as a flammable liquid and causes skin and serious eye irritation.[5][7]
GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Flammable Liquids | H226 | Flammable liquid and vapor | [5][7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][7] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [5][7] |
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[5] Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge. Ground/bond container and receiving equipment.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] The storage class is 3: Flammable liquids.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 72537-17-8) is more than just a chemical compound; it is a strategic tool for molecular design. Its well-defined reactivity and the powerful electronic properties imparted by its substituents provide chemists with a reliable and versatile platform for innovation. From protecting crops to forming the core of next-generation pharmaceuticals, its importance as a high-value building block is firmly established and will undoubtedly continue to grow as new synthetic challenges emerge.
References
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Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
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3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Oakwood Chemical. [Link]
- A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
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3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. PubChem. [Link]
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2-Chloro-5-(trifluoromethyl)pyridine. PubChem. [Link]
- Preparation of (trifluoromethyl)pyridines.
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Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 264-276. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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Negative charge delocalized onto Pyridine Nitrogen (stabilizing)
